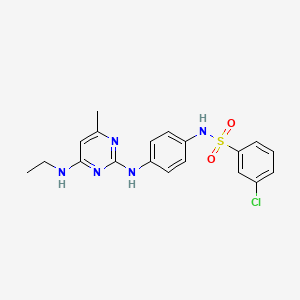![molecular formula C14H12N2O2S B2870855 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate CAS No. 915929-96-3](/img/structure/B2870855.png)
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiocyanate group attached to a phenyl ring, which is further connected to a 2,5-dimethylfuran-3-yl carbonyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate typically involves the following steps:
Preparation of 2,5-Dimethylfuran-3-carbonyl chloride: : This intermediate can be synthesized by reacting 2,5-dimethylfuran with phosgene or a suitable chlorinating agent.
Amination Reaction: : The 2,5-dimethylfuran-3-carbonyl chloride is then reacted with aniline to form the corresponding amide.
Thiocyanation: : The amide is further treated with thiocyanate ion (SCN⁻) to introduce the thiocyanate group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and stoichiometry are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: can undergo various chemical reactions, including:
Oxidation: : The thiocyanate group can be oxidized to form thiocyanate derivatives.
Reduction: : The compound can be reduced to form corresponding amines or amides.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: : Thiocyanate derivatives such as thiocyanic acid and its salts.
Reduction: : Amines or amides with reduced thiocyanate groups.
Substitution: : Substituted phenyl derivatives with various functional groups.
科学的研究の応用
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate exerts its effects involves its interaction with molecular targets and pathways. The thiocyanate group can bind to metal ions, forming complexes that can influence biological processes. Additionally, the phenyl ring can participate in π-π interactions with other aromatic compounds, affecting their behavior and properties.
類似化合物との比較
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl thiocyanate: is unique due to its specific combination of functional groups. Similar compounds include:
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl chloride: : Lacks the thiocyanate group.
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl isothiocyanate: : Contains an isothiocyanate group instead of a thiocyanate group.
4-{[(2,5-Dimethylfuran-3-yl)carbonyl]amino}phenyl sulfonate: : Features a sulfonate group instead of a thiocyanate group.
This compound .
特性
IUPAC Name |
[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-7-13(10(2)18-9)14(17)16-11-3-5-12(6-4-11)19-8-15/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSXXLCKCDHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methanone](/img/structure/B2870772.png)

![Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2870774.png)

![3,4,5-TRIMETHOXY-N-(4-{[4-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2870776.png)

![Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2870780.png)


![2-[(3-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2870785.png)
![N-(5-Methyl-1,2-oxazol-3-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2870790.png)

![N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2870792.png)

